molecular formula C11H11FINO B1629206 N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide CAS No. 585544-31-6

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide

Cat. No.: B1629206
CAS No.: 585544-31-6
M. Wt: 319.11 g/mol
InChI Key: DQRNFBLLBJOSQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature and favorable leaving-group properties.

Key Examples:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives. For example, coupling with pyridinylboronic acid derivatives yields substituted benzamides with potent biological activity .

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C .

    • Yield : ~60–85% .

  • Buchwald-Hartwig Amination : Iodine substitution with amines (e.g., piperidine derivatives) forms C–N bonds, producing aminobenzamide analogs .

    • Catalyst : Pd₂(dba)₃/Xantphos .

Amide Hydrolysis

The cyclopropylamide group resists hydrolysis under mild conditions but decomposes under strong acidic or basic environments. Controlled hydrolysis to the carboxylic acid is unreported, likely due to competing side reactions.

Fluorine Reactivity

The meta-fluorine atom exhibits limited participation in direct substitution but influences electronic properties, enhancing iodine’s reactivity toward cross-coupling .

Iodine Retention in Multi-Step Syntheses

The iodine remains intact during functionalization of other positions, enabling sequential derivatization. For instance, bromination at the methyl group (position 4) proceeds without iodine displacement .

Key Derivatives and Their Uses

Reaction Type Product Application
Suzuki Coupling5-(Pyridin-2-yl)-N-cyclopropyl-3-fluoro-4-methylbenzamide Kinase inhibition
Buchwald-HartwigN-Cyclopropyl-3-fluoro-5-(piperidin-1-yl)-4-methylbenzamide Receptor antagonism

Mechanistic Insights

  • Iodine Reactivity : The electron-withdrawing fluorine and amide groups activate the aromatic ring, facilitating oxidative addition of Pd⁰ into the C–I bond during cross-coupling .

  • Steric Effects : The cyclopropyl group minimally hinders substitution at iodine, enabling efficient coupling .

This compound’s versatility in cross-coupling chemistry positions it as a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development . Future research may explore photoredox-mediated transformations or C–H functionalization strategies to expand its synthetic utility.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is characterized by the following structural features:

  • Cyclopropyl group : Contributes to unique steric and electronic properties.
  • Fluoro and iodo substituents : Enhance lipophilicity and may influence biological activity.
  • Benzamide backbone : Commonly found in many biologically active compounds.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific cancer cell lines, showing effectiveness against tumors resistant to conventional therapies. The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation makes it a candidate for further development in oncology.

Phosphodiesterase Inhibition

The compound has been identified as a phosphodiesterase IV inhibitor, which suggests its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting phosphodiesterase IV, it may help reduce inflammation and improve respiratory function.

Neurological Disorders

There is emerging evidence that this compound could be beneficial in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a possible treatment for conditions like depression and anxiety.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Inhibition of Phosphodiesterase IV

A pharmacological study evaluated the effects of this compound on human airway smooth muscle cells. The findings demonstrated that the compound effectively reduced pro-inflammatory cytokine release, supporting its role as a therapeutic agent in respiratory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Phosphodiesterase InhibitionReduces inflammation in airway cells
Neuroprotective PotentialModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for versatile chemical transformations and applications .

Biological Activity

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which may contribute to its biological activity. The presence of a cyclopropyl group, a fluorine atom, and an iodine atom on the benzamide structure is significant for its interaction with biological targets.

The compound is primarily known for its role as an inhibitor of the p38 MAPK pathway, which is crucial in mediating inflammatory responses. The p38 MAPK pathway is activated by various stimuli and plays a significant role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Inhibition of this pathway by this compound leads to:

  • Decreased Expression of Pro-inflammatory Cytokines : Studies indicate that the compound effectively reduces the levels of TNF-α and other cytokines in various cell models .
  • Potential Therapeutic Applications : By modulating inflammatory responses, the compound may have therapeutic potential in treating autoimmune diseases and conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Cytokine InhibitionIn vitro assaysSignificant reduction in TNF-α levels in treated cells .
Study 2Anti-inflammatory EffectsAnimal modelsReduced inflammation markers in models of arthritis .
Study 3Cytotoxicity AssessmentCell viability assaysModerate cytotoxic effects observed in cancer cell lines .

Case Studies

  • Inflammatory Response Modulation :
    A study investigated the effects of this compound on a murine model of arthritis. The results showed that treatment led to a significant decrease in joint swelling and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Research :
    In another study focusing on cancer cell lines, the compound demonstrated moderate cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. This highlights its potential as a lead compound for further development in oncology .

Properties

IUPAC Name

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c1-6-9(12)4-7(5-10(6)13)11(15)14-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRNFBLLBJOSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)NC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620015
Record name N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585544-31-6
Record name N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585544-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (3.31 g, 20 mmol) was added in portions over 3 hours to a solution of 3-fluoro-4-methylbenzoic acid (2.27 g, 20 mmol) in trifluoromethanesulphonic acid (15 mL) kept at 0° C. Subsequently, the mixture was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured into ice/water and the precipitate that formed was collected by filtration and washed with water. The solid was dissolved in ethyl acetate, the organic layer was washed with saturated aqueous sodium thiosulphate solution and brine, dried (MgSO4) and the solvent was removed under vacuum. The residue obtained was treated with thionyl chloride (20 mL) and heated at 100° C. for 2.5 hours. Excess thionyl chloride was removed in vacuo and the residue was dissolved in dichloromethane (20 mL). Sodium carbonate (3.70 g, 35 mmol) and cyclopropylamine (1.90 mL, 27 mmol) were added to the solution and the mixture was stirred at room temperature for 72 hours. The mixture was then filtered and the residue was washed with dichloromethane and ethyl acetate. The combined filtrate and washings were concentrated under vacuum and the residue was purified by flash chromatography (10:1 to 5:1 hexanes/ethyl acetate) to give the title compound (2.13 g, 45%) as a white solid.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide

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